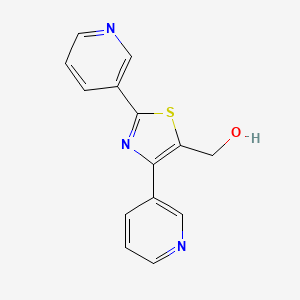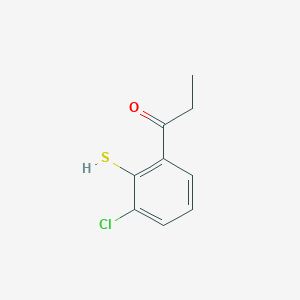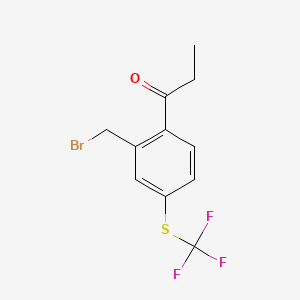
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H7F2N3O and a molecular weight of 199.16 g/mol This compound is characterized by the presence of a cyano group, a difluoromethoxy group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves several steps. One common method includes the reaction of 2-cyano-3-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Cyano-3-(trifluoromethoxy)phenyl)hydrazine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and biological activity.
1-(2-Cyano-3-(methoxy)phenyl)hydrazine: The methoxy group in this compound makes it less lipophilic compared to the difluoromethoxy derivative.
1-(2-Cyano-3-(chloromethoxy)phenyl)hydrazine: The presence of a chloromethoxy group can influence the compound’s chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7F2N3O |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-6-hydrazinylbenzonitrile |
InChI |
InChI=1S/C8H7F2N3O/c9-8(10)14-7-3-1-2-6(13-12)5(7)4-11/h1-3,8,13H,12H2 |
Clave InChI |
JVXVCQYJTPBQAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)C#N)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)


![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)


![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)



